1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil
Description
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil is a chemical compound known for its potential applications in various scientific fields. It is a derivative of uracil, a pyrimidine nucleobase, and features a phenylthio group and a hydroxyethoxy methyl group. This compound has garnered interest due to its unique chemical properties and potential biological activities.
Properties
CAS No. |
123027-52-1 |
|---|---|
Molecular Formula |
C13H14N2O4S |
Molecular Weight |
294.33 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O4S/c16-6-7-19-9-15-12(8-11(17)14-13(15)18)20-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2,(H,14,17,18) |
InChI Key |
YTZSZWSGFJFFKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=O)NC(=O)N2COCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil typically involves the condensation of uracil derivatives with phenylthio compounds.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil undergoes several types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group, yielding a simpler uracil derivative.
Substitution: The hydroxyethoxy methyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler uracil derivatives.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its ability to inhibit certain enzymes and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil involves its interaction with specific molecular targets. It is known to inhibit enzymes such as uridine phosphorylase, which plays a role in nucleotide metabolism. By inhibiting this enzyme, the compound can interfere with the synthesis of nucleotides, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-5-(phenylthio)uracil: Similar structure but with a different substitution pattern.
2-Nitro-1-((2-hydroxyethoxy)methyl)imidazole: An acyclonucleoside analogue with different biological activities.
1-((2-Hydroxyethoxy)methyl)-5-(3-phenoxybenzyl)uracil: Another derivative with potent enzyme inhibitory properties.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit uridine phosphorylase sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
